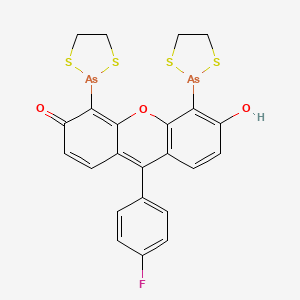
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one is a useful research compound. Its molecular formula is C23H17As2FO3S4 and its molecular weight is 638.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one is a complex organic compound belonging to the xanthene dye family. Its unique structure incorporates both dithiarsolane moieties and a fluorophenyl group, which contribute to its potential biological activities. This article reviews the compound's biological activity, including its applications in bioimaging, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄F₂S₄O₂, with a molecular weight of approximately 763.158 g/mol. The compound features a xanthenone core characterized by hydroxyl groups at positions 6 and 9, which enhance its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the dithiarsolane moieties is believed to enhance its biological activity due to the unique reactivity of sulfur-containing compounds.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Streptococcus pneumoniae | ≤ 2 µM | Disruption of cell division via FtsZ inhibition |
| Bacillus subtilis | 2.0–4.0 mg/L | Inhibition of Z-ring formation |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Bioimaging Applications
The fluorescence properties of this compound make it suitable for bioimaging applications. It can be utilized in fluorescence microscopy to visualize cellular structures and processes.
Applications in Bioimaging:
- Staining cellular components
- Tracking cellular processes in live cells
- Visualizing specific target molecules
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Protein Targets
The compound has been shown to inhibit protein targets such as protein tyrosine phosphatases (PTPs) through sensitization mechanisms involving reactive functional groups. This inhibition can lead to altered signaling pathways within cells.
2. Disruption of Cell Division
The compound's interaction with FtsZ protein in bacteria disrupts the formation of the Z-ring necessary for cell division. This was evidenced by studies showing a significant reduction in Z-ring formation upon treatment with the compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Streptococcus pneumoniae. The compound demonstrated an MIC value comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Fluorescent Properties
In another study focused on bioimaging applications, the compound was successfully used to stain specific cellular components in live cells. The fluorescence intensity allowed for clear visualization of cellular structures under a fluorescence microscope.
Propiedades
IUPAC Name |
4,5-bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17As2FO3S4/c26-14-3-1-13(2-4-14)19-15-5-7-17(27)20(24-30-9-10-31-24)22(15)29-23-16(19)6-8-18(28)21(23)25-32-11-12-33-25/h1-8,27H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGDZVHJYKGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=C(C=C5)F)[As]6SCCS6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17As2FO3S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901047854 |
Source


|
| Record name | 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378318-62-7 |
Source


|
| Record name | 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














